4-Cyclopentylpyrrolidin-3-ol is a chiral compound belonging to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This class of compounds is widely recognized for its significant biological activity and structural diversity, making it a valuable subject in medicinal chemistry. The unique properties of 4-Cyclopentylpyrrolidin-3-ol arise from the cyclopentyl group attached to the pyrrolidine ring, which influences its chemical behavior and potential applications in various fields, including pharmaceuticals and organic synthesis.
4-Cyclopentylpyrrolidin-3-ol is classified under the broader category of nitrogen-containing heterocycles. It is synthesized from various starting materials through several chemical reactions. Its classification as a chiral molecule is significant, as chirality often plays a crucial role in the biological activity of compounds, particularly in drug development .
The synthesis of 4-Cyclopentylpyrrolidin-3-ol can be achieved through multiple synthetic routes. One prominent method involves the use of chiral starting materials coupled with stereoselective reactions to ensure the desired configuration. A common approach is lipase-mediated resolution, which can yield high enantiomeric excess. Other methods may include:
The industrial production of this compound typically requires optimized reaction conditions to maximize yield and purity, often involving purification techniques such as crystallization or chromatography.
The molecular formula for 4-Cyclopentylpyrrolidin-3-ol is , with a molecular weight of 155.24 g/mol. The compound's structure can be represented using various notations:
| Property | Data |
|---|---|
| Molecular Formula | C9H17NO |
| Molecular Weight | 155.24 g/mol |
| IUPAC Name | (3S,4R)-4-cyclopentylpyrrolidin-3-ol |
| InChI | InChI=1S/C9H17NO/c11-9-6-10-5-8(9)7-3-1-2-4-7/h7-11H,1-6H2/t8-,9+/m0/s1 |
| InChI Key | RFXPATVGGGEOCZ-DTWKUNHWSA-N |
| Canonical SMILES | C1CCC(C1)C2CNCC2O |
This data highlights the compound's stereochemistry, which is essential for its biological activity .
4-Cyclopentylpyrrolidin-3-ol participates in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed.
The mechanism of action for 4-Cyclopentylpyrrolidin-3-ol involves its interaction with specific molecular targets within biological systems. Research indicates that this compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For instance, it has been studied for its potential to inhibit human ornithine aminotransferase, an enzyme involved in amino acid metabolism .
The physical properties of 4-Cyclopentylpyrrolidin-3-ol include:
The chemical properties include:
These properties are crucial for understanding how the compound behaves in different environments and applications .
4-Cyclopentylpyrrolidin-3-ol has several scientific uses:
Additionally, it finds utility in producing fine chemicals and pharmaceuticals due to its unique chemical characteristics .
Pyrrolidine, a saturated five-membered nitrogen heterocycle, has served as a foundational scaffold in medicinal chemistry for decades. Its integration into pharmaceutical agents began with natural product-inspired designs, exemplified by early alkaloid-derived therapeutics like the antihistamine clemastine and the antiparkinsonian agent procyclidine [5] [7]. The scaffold’s versatility became increasingly evident in the late 20th century with the development of beta-lactam antibiotics. Notably, third-generation cephalosporins (e.g., cefotaxime, approved 1980) and carbapenems (e.g., meropenem, approved 1996) incorporated pyrrolidine or pyrrolidine-fused rings to enhance beta-lactamase stability and bacterial membrane penetration [3].
The evolution continued into the 21st century with non-beta-lactam pyrrolidine drugs. Linezolid (2000), an oxazolidinone antibiotic featuring a 1,3-oxazolidine ring (a pyrrolidine bioisostere), inhibits bacterial protein synthesis and retains efficacy against vancomycin-resistant strains [3]. More recently, kinase inhibitors like pexidartinib and futibatinib (FDA-approved 2022) leverage pyrrolidine’s 3D structure for selective target binding, highlighting its adaptability to modern precision medicine [5] [7].
Table 1: Selected FDA-Approved Pyrrolidine-Containing Antibiotics (1980–2019)
| Approval Year | Compound | Drug Class | Pyrrolidine Role |
|---|---|---|---|
| 1980 | Cefotaxime | Cephalosporin (2nd gen) | 1,3-Thiazole side chain |
| 1996 | Meropenem | Carbapenem | Pyrrolidine ring in side chain |
| 2000 | Linezolid | Oxazolidinone | 1,3-Oxazolidine core (pyrrolidine-like) |
| 2001 | Ertapenem | Carbapenem | Pyrrolidine ring in side chain |
| 2019 | Imipenem/Cilastatin/Relebactam | Carbapenem combo | Relebactam: 2-Imidazolidinone (pyrrolidine-derived) |
The pyrrolidine ring’s success stems from its ability to fine-tune pharmacokinetics: its saturated nature enhances solubility and reduces planar toxicity risks compared to aromatic heterocycles, while nitrogen-enabled H-bonding improves target engagement [7] [8]. This historical trajectory underscores pyrrolidine’s enduring role in addressing antimicrobial resistance and complex disease targets.
4-Cyclopentylpyrrolidin-3-ol exemplifies strategic molecular design within heterocyclic chemistry, combining a pyrrolidine core with two critical modifications: a cyclopentyl substituent at C4 and a hydroxyl group at C3. This configuration imparts distinct physicochemical and stereochemical properties essential for drug-receptor interactions.
Stereochemical Complexity:
The pyrrolidine ring’s non-planarity enables "pseudorotation"—rapid conformational interchange between envelope and twist forms. This dynamic 3D coverage allows the molecule to adopt bioactive conformations inaccessible to flat scaffolds [7]. The two chiral centers (C3 and C4) further generate up to four stereoisomers, each with potentially unique biological profiles. For instance, in pyrrolidine-based kinase inhibitors, stereochemistry governs binding affinity to ATP pockets by modulating hydrophobic contact surfaces [5] [7].
Physicochemical Optimization:
Table 2: Comparative Physicochemical Properties of Pyrrolidine Derivatives
| Compound | Log P | PSA (Ų) | H-Bond Donors | Chiral Centers | Key Bioactivity Influence |
|---|---|---|---|---|---|
| Pyrrolidine | 0.46 | 16.46 | 1 | 0 | Solubility enhancement |
| Proline | -1.22 | 49.15 | 2 | 1 | Catalysis, metal chelation |
| 4-Cyclopentylpyrrolidin-3-ol | ~1.0* | ~40* | 2 | 2 | Target selectivity, membrane uptake |
| Pyrrole | 0.75 | 13.96 | 1 | 0 | Aromaticity-driven DNA intercalation |
*Estimated values based on structural analogs in [7].
Role in Molecular Recognition:
The combined steric bulk of cyclopentyl and polarity of the C3-OH enables simultaneous engagement with hydrophobic pockets and polar enzymatic sites. This bifunctionality mirrors advanced GPR119 agonists (e.g., pyrrolo[3,4-c]pyridines), where alkyl-aryl substituents and H-bonding groups achieve EC50 values of 0.016 μM [4] [9]. Such synergy positions 4-cyclopentylpyrrolidin-3-ol as a versatile intermediate for optimizing pharmacokinetics and target affinity in neurological and metabolic disorders.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: